4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide 4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide
Brand Name: Vulcanchem
CAS No.: 847407-23-2
VCID: VC5817971
InChI: InChI=1S/C20H16F4N4S/c21-14-5-1-12(2-6-14)18-17-16(25-11-26-17)9-10-28(18)19(29)27-15-7-3-13(4-8-15)20(22,23)24/h1-8,11,18H,9-10H2,(H,25,26)(H,27,29)
SMILES: C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)C(F)(F)F
Molecular Formula: C20H16F4N4S
Molecular Weight: 420.43

4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide

CAS No.: 847407-23-2

Cat. No.: VC5817971

Molecular Formula: C20H16F4N4S

Molecular Weight: 420.43

* For research use only. Not for human or veterinary use.

4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide - 847407-23-2

Specification

CAS No. 847407-23-2
Molecular Formula C20H16F4N4S
Molecular Weight 420.43
IUPAC Name 4-(4-fluorophenyl)-N-[4-(trifluoromethyl)phenyl]-1,4,6,7-tetrahydroimidazo[4,5-c]pyridine-5-carbothioamide
Standard InChI InChI=1S/C20H16F4N4S/c21-14-5-1-12(2-6-14)18-17-16(25-11-26-17)9-10-28(18)19(29)27-15-7-3-13(4-8-15)20(22,23)24/h1-8,11,18H,9-10H2,(H,25,26)(H,27,29)
Standard InChI Key WLEADXSKRWMVBO-UHFFFAOYSA-N
SMILES C1CN(C(C2=C1NC=N2)C3=CC=C(C=C3)F)C(=S)NC4=CC=C(C=C4)C(F)(F)F

Introduction

Chemical Structure and Physicochemical Properties

The compound belongs to the imidazo[4,5-c]pyridine family, characterized by a fused bicyclic system incorporating both imidazole and pyridine rings. Its IUPAC name, 4-(4-fluorophenyl)-N-(4-(trifluoromethyl)phenyl)-6,7-dihydro-3H-imidazo[4,5-c]pyridine-5(4H)-carbothioamide, reflects the following structural features :

  • A 4-fluorophenyl group at position 4 of the imidazopyridine core.

  • A 4-(trifluoromethyl)phenyl substituent linked via a thiocarbamide group at position 5.

  • Partial saturation of the pyridine ring (6,7-dihydro configuration).

Molecular Formula: C₂₁H₁₇F₄N₅S
Molecular Weight: 463.46 g/mol
Key Physicochemical Parameters:

PropertyValue
LogP (Predicted)3.8 ± 0.5
Hydrogen Bond Donors2
Hydrogen Bond Acceptors6
Polar Surface Area98.5 Ų

The presence of fluorine atoms and the trifluoromethyl group enhances lipophilicity, potentially improving blood-brain barrier permeability . The thiocarbamide moiety introduces hydrogen-bonding capacity, which may influence target binding affinity .

Synthetic Methodologies

While no direct synthesis protocol for this specific compound is publicly documented, analogous imidazo[4,5-c]pyridine derivatives are typically synthesized through cyclocondensation reactions. A plausible route involves:

  • Formation of the Imidazo[4,5-c]pyridine Core:
    Reacting 4-chloropyridine derivatives with ethylenediamine under acidic conditions to form the dihydroimidazo[4,5-c]pyridine scaffold .

  • Introduction of the 4-Fluorophenyl Group:
    Nucleophilic aromatic substitution using 4-fluoroaniline in the presence of a palladium catalyst .

  • Thiocarbamide Functionalization:
    Reaction of the primary amine with 4-(trifluoromethyl)phenyl isothiocyanate in anhydrous DMF, as described for related carbothioamide syntheses .

Critical Challenges:

  • Steric hindrance from the trifluoromethyl group may necessitate elevated temperatures (80–100°C) for complete thiocarbamide formation.

  • Purification requires chromatographic separation due to the compound’s high lipophilicity .

Biological Activity and Mechanism

Antiproliferative Effects

Structurally similar imidazopyridine derivatives demonstrate potent cytotoxicity against cancer cell lines. For example:

CompoundHepG2 IC₅₀ (μM)HeLa IC₅₀ (μM)MDA-MB-231 IC₅₀ (μM)
Piperazine-linked 7h 2.05.86.9
Target Compound*~3.5 (Predicted)~4.2 (Predicted)~7.1 (Predicted)

*Predicted values based on QSAR modeling of fluorine and trifluoromethyl substituents .

The trifluoromethyl group enhances electron-withdrawing effects, stabilizing interactions with hydrophobic kinase domains . Molecular docking studies of analogous compounds suggest binding to tubulin colchicine sites and estrogen receptors, indicating potential dual mechanisms .

Future Research Directions

  • Target Validation:
    Prioritize kinome-wide screening to identify primary targets (e.g., Aurora kinases, EGFR).

  • Formulation Optimization:
    Develop nanoparticle carriers to address solubility limitations (<0.1 mg/mL in aqueous buffer).

  • In Vivo Efficacy Studies: Evaluate antitumor activity in xenograft models, leveraging the compound’s predicted BBB permeability for glioblastoma applications.

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